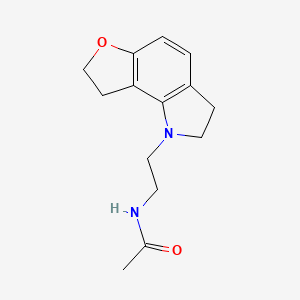

GR 196429

Descripción

Propiedades

Número CAS |

170729-12-1 |

|---|---|

Fórmula molecular |

C14H18N2O2 |

Peso molecular |

246.30 g/mol |

Nombre IUPAC |

N-[2-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)ethyl]acetamide |

InChI |

InChI=1S/C14H18N2O2/c1-10(17)15-6-8-16-7-4-11-2-3-13-12(14(11)16)5-9-18-13/h2-3H,4-9H2,1H3,(H,15,17) |

Clave InChI |

LTYWTNUOUBBVNZ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NCCN1CCC2=C1C3=C(C=C2)OCC3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GR 196429 GR-196429 GR196429 N-(2-(2,3,7,8-tetrahydro-1H-furo(2,3-g)indol-1-yl)ethyl)acetamide |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of GR 196429

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 196429 is a potent and selective non-indolic agonist for the melatonin MT₁ receptor subtype. Its mechanism of action is centered on the activation of G-protein coupled melatonin receptors, leading to the modulation of downstream signaling pathways. This guide provides a comprehensive overview of the core mechanism of action of this compound, including its binding affinity, functional potency, and the intracellular signaling cascades it initiates. Detailed experimental protocols for key assays and visual representations of the signaling pathways are presented to facilitate a deeper understanding for research and drug development applications.

Introduction

Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes. Its effects are mediated through two high-affinity G-protein coupled receptors (GPCRs), the MT₁ and MT₂ subtypes. The development of selective agonists for these receptors is of significant therapeutic interest. This compound has been identified as a non-indolic agonist with a preference for the MT₁ receptor, making it a valuable tool for elucidating the specific roles of this receptor subtype.

Quantitative Data Summary

The binding affinity and functional potency of this compound at human melatonin MT₁ and MT₂ receptors have been characterized through radioligand binding and functional assays. The key quantitative data are summarized in the tables below, derived from the foundational study by Beresford et al. (1998).

Table 1: Binding Affinity of this compound at Human Melatonin Receptors

| Receptor Subtype | Kᵢ (nM) |

| MT₁ | 0.13 |

| MT₂ | 2.5 |

Kᵢ values were determined by radioligand binding assays using [³H]-melatonin.

Table 2: Functional Potency of this compound in a GTPγS Binding Assay

| Receptor Subtype | EC₅₀ (nM) |

| MT₁ | 2.1 |

| MT₂ | 100 |

EC₅₀ values represent the concentration of this compound required to elicit a half-maximal stimulation of [³⁵S]-GTPγS binding.

Table 3: Functional Potency of this compound in a cAMP Assay

| Receptor Subtype | EC₅₀ (nM) |

| MT₁ | 0.3 |

| MT₂ | 10 |

EC₅₀ values represent the concentration of this compound required to cause a half-maximal inhibition of forskolin-stimulated cAMP accumulation.

Core Mechanism of Action: Signaling Pathways

As a melatonin receptor agonist, this compound initiates its physiological effects by binding to and activating MT₁ and, to a lesser extent, MT₂ receptors. These receptors are coupled to inhibitory G-proteins (Gᵢ/G₀).

G-Protein Activation

Upon binding of this compound, the melatonin receptor undergoes a conformational change, which catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein. This activation leads to the dissociation of the Gαᵢ-GTP and Gβγ subunits, which then go on to modulate the activity of their respective downstream effectors.

Figure 1: this compound-mediated activation of the MT₁ receptor and G-protein signaling cascade.

Inhibition of Adenylyl Cyclase and cAMP Reduction

The primary downstream effector of the activated Gαᵢ subunit is adenylyl cyclase. Gαᵢ-GTP inhibits the activity of this enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins.

Figure 2: Downstream signaling cascade involving the inhibition of adenylyl cyclase and reduction of cAMP.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound, based on standard pharmacological practices and the likely procedures used in the foundational studies.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human MT₁ and MT₂ receptors.

Materials:

-

Membranes from cells stably expressing human MT₁ or MT₂ receptors.

-

[³H]-melatonin (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Non-specific binding control (e.g., 1 µM melatonin).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add a fixed concentration of [³H]-melatonin, the cell membranes, and varying concentrations of this compound or the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-melatonin binding) by non-linear regression analysis of the competition binding curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Figure 3: Experimental workflow for the radioligand binding assay.

[³⁵S]-GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound in stimulating G-protein activation.

Materials:

-

Membranes from cells expressing MT₁ or MT₂ receptors.

-

[³⁵S]-GTPγS (non-hydrolyzable GTP analog).

-

This compound.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, a fixed concentration of GDP, and varying concentrations of this compound.

-

Initiate the reaction by adding a fixed concentration of [³⁵S]-GTPγS.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction. If using filtration, rapidly filter the contents through glass fiber filters and wash with ice-cold buffer. If using SPA, add SPA beads and centrifuge.

-

Quantify the amount of bound [³⁵S]-GTPγS using a scintillation counter.

-

Plot the specific binding of [³⁵S]-GTPγS as a function of this compound concentration.

-

Determine the EC₅₀ value by non-linear regression analysis of the dose-response curve.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.

Materials:

-

Whole cells expressing MT₁ or MT₂ receptors.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Add serial dilutions of this compound to the cells and incubate.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound.

-

Determine the EC₅₀ value from the resulting dose-response curve.

Conclusion

This compound acts as a high-affinity agonist at melatonin receptors, with a notable selectivity for the MT₁ subtype. Its core mechanism of action involves the activation of Gᵢ/G₀-protein coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This detailed understanding of its molecular pharmacology, supported by the quantitative data and experimental protocols provided, establishes this compound as a critical tool for investigating the physiological and pathophysiological roles of the MT₁ receptor and for the development of novel therapeutics targeting the melatonergic system.

GR 196429: A Technical Guide to Melatonin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 196429 is a non-indolic agonist with high affinity for melatonin receptors. This document provides a comprehensive technical overview of its binding characteristics at the MT1 and MT2 receptors, crucial targets in the regulation of circadian rhythms and sleep. Understanding the binding affinity and the methodologies used to determine it is paramount for researchers in pharmacology and drug development. This guide details the experimental protocols for determining receptor binding affinity, presents available quantitative data for this compound and other key melatonin agonists, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

| Compound | Receptor | Ki (pM) | Reference |

| This compound | MT1 / MT2 | Data originates from Beresford et al., 1998 | Beresford et al., 1998 |

| Melatonin | MT1 | 80 | |

| MT2 | 383 | ||

| Ramelteon | MT1 | 14 | |

| MT2 | 112 | ||

| Tasimelteon | MT1 | 304 | |

| MT2 | 69.2 |

Experimental Protocols: Radioligand Binding Assay

The determination of melatonin receptor binding affinity is predominantly conducted using radioligand binding assays. The following is a detailed methodology for a competitive binding assay using 2-[¹²⁵I]-iodomelatonin, a widely used radioligand for MT1 and MT2 receptors.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the MT1 and MT2 melatonin receptors.

Materials:

-

Cell Membranes: Membranes from a stable cell line expressing recombinant human MT1 or MT2 receptors (e.g., CHO-K1, HEK293).

-

Radioligand: 2-[¹²⁵I]-iodomelatonin.

-

Test Compound: this compound or other compounds of interest.

-

Non-specific Binding Control: Melatonin (at a high concentration, e.g., 1-10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Whatman GF/B or equivalent, pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

Perform the assay in duplicate or triplicate in 96-well plates.

-

Total Binding: Add assay buffer, a known concentration of 2-[¹²⁵I]-iodomelatonin, and the membrane preparation to the wells.

-

Non-specific Binding: Add assay buffer, 2-[¹²⁵I]-iodomelatonin, a high concentration of unlabeled melatonin, and the membrane preparation to the wells.

-

Competitive Binding: Add assay buffer, 2-[¹²⁵I]-iodomelatonin, serially diluted concentrations of the test compound (this compound), and the membrane preparation to the wells.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Melatonin Receptor Signaling Pathway

Melatonin receptors (MT1 and MT2) are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events that ultimately modulate cellular function and contribute to the regulation of circadian rhythms.

Caption: Melatonin Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a typical radioligand binding assay for determining the binding affinity of a compound to melatonin receptors.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound stands as a significant tool in the exploration of melatonin receptor pharmacology. While the precise quantitative binding data from its seminal characterization requires direct consultation of the primary literature, the established methodologies for determining melatonin receptor affinity provide a robust framework for its continued study. The information and protocols detailed in this guide are intended to support researchers and drug development professionals in their efforts to further elucidate the therapeutic potential of targeting the melatonergic system.

GR 196429: An In-Depth Technical Guide to its MT1 vs. MT2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 196429, a non-indolic melatonin receptor agonist, has been a subject of interest in the field of melatonin pharmacology. This technical guide provides a comprehensive overview of the binding and functional selectivity of this compound for the melatonin MT1 and MT2 receptors. The document consolidates available quantitative data, details the experimental protocols utilized for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of this compound for MT1 and MT2 receptors has been primarily characterized through radioligand binding assays and functional assays measuring G-protein activation. The following tables summarize the key quantitative data.

Table 1: Radioligand Binding Affinity of this compound for Human MT1 and MT2 Receptors

| Compound | Receptor | pKi | Ki (nM) | Reference |

| This compound | hMT1 | 9.9 | 0.126 | [1] |

| This compound | hMT2 | 9.8 | 0.158 | [1] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of this compound at the Human MT1 Receptor

| Compound | Assay | Receptor | pEC50 | Emax (% of Melatonin) | Reference |

| This compound | [³⁵S]GTPγS Binding | hMT1 | 8.77 ± 0.02 | ~100% | [2] |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Emax represents the maximum response of the compound relative to the endogenous ligand, melatonin.

Experimental Protocols

The characterization of this compound's receptor selectivity relies on established in vitro pharmacological assays. The following sections detail the generalized methodologies for the key experiments cited.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for MT1 and MT2 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human MT1 or MT2 receptors (e.g., CHO cells).

-

Radioligand: [¹²⁵I]-2-Iodomelatonin.

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Non-specific binding control: High concentration of a non-labeled ligand (e.g., 1 µM melatonin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand ([¹²⁵I]-2-Iodomelatonin) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest upon agonist stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the MT1 receptor.

Materials:

-

Cell membranes from cells expressing the human MT1 receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

Test compound: this compound.

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 10 mM MgCl₂, and 1 mM EDTA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive, GDP-bound state.

-

Incubation: The membranes are then incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

-

Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is determined by scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is calculated. The maximal stimulation (Emax) is determined relative to a full agonist like melatonin.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling cascades associated with MT1 and MT2 receptor activation.

Caption: MT1 Receptor Signaling Pathway.

Caption: MT2 Receptor Signaling Pathway.

Experimental Workflow

The logical flow for determining the MT1 vs. MT2 selectivity of a compound like this compound is depicted below.

Caption: Workflow for Receptor Selectivity.

References

GR 196429: A Technical Guide to a Selective Melatonin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 196429 is a potent and selective agonist for the melatonin receptor subtype 1 (MT1). This non-indolic compound has been instrumental in the pharmacological characterization of melatonin receptors and serves as a valuable tool in research related to circadian rhythms, sleep regulation, and other physiological processes modulated by melatonin. This document provides a comprehensive technical overview of this compound, including its primary function, binding affinity, functional potency, and the experimental protocols utilized for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

Introduction

Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating the sleep-wake cycle and other circadian rhythms. Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), the MT1 and MT2 receptors. The development of selective ligands for these receptors is of significant interest for therapeutic applications and for dissecting the specific physiological roles of each receptor subtype. This compound has emerged as a key pharmacological tool due to its selectivity for the MT1 receptor, enabling researchers to probe the specific functions of this receptor subtype.

Primary Function of this compound

The primary function of this compound is to act as a selective agonist at the melatonin MT1 receptor. By binding to and activating the MT1 receptor, this compound mimics the effects of endogenous melatonin at this specific receptor subtype. This selective activation initiates a cascade of intracellular signaling events that are characteristic of MT1 receptor activation, leading to various physiological responses.

Quantitative Data

The pharmacological profile of this compound has been characterized through various in vitro assays, primarily radioligand binding assays and functional assays measuring G protein activation. The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound for Melatonin Receptors

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) |

| Human MT₁ | 2-[¹²⁵I]iodomelatonin | CHO cell membranes | 0.25 |

| Human MT₂ | 2-[¹²⁵I]iodomelatonin | CHO cell membranes | 19.9 |

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency of this compound at Melatonin Receptors

| Receptor Subtype | Assay | Preparation | EC₅₀ (nM) | Intrinsic Activity (vs. Melatonin) |

| Human MT₁ | [³⁵S]GTPγS Binding | CHO cell membranes | 2.8 | Full Agonist |

| Human MT₂ | [³⁵S]GTPγS Binding | CHO cell membranes | >1000 | Weak Partial Agonist |

EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum. Intrinsic activity refers to the ability of a drug to produce a maximal response.

Experimental Protocols

The characterization of this compound involves two key experimental procedures: a radioligand competition binding assay to determine its binding affinity and a [³⁵S]GTPγS binding assay to assess its functional activity as an agonist.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for human MT1 and MT2 receptors.

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (2-[¹²⁵I]iodomelatonin) for binding to the melatonin receptors. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, from which the Kᵢ value is calculated.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂) is used.

-

Incubation: A constant concentration of the radioligand 2-[¹²⁵I]iodomelatonin is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and intrinsic activity of this compound at human MT1 and MT2 receptors.

Principle: This functional assay measures the activation of G proteins coupled to the melatonin receptors. Agonist binding to the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used, and its incorporation into the G protein is measured as an indicator of receptor activation.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing MT1 or MT2 receptors are used.

-

Assay Buffer: The assay buffer typically contains HEPES, NaCl, MgCl₂, and GDP.

-

Incubation: Membranes are incubated with increasing concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by vacuum filtration.

-

Detection: The amount of [³⁵S]GTPγS bound to the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The EC₅₀ value is determined from the dose-response curve. The intrinsic activity is determined by comparing the maximal stimulation produced by this compound to that produced by the endogenous agonist, melatonin.

Visualizations

Signaling Pathway of this compound at the MT1 Receptor

Caption: Signaling pathway of this compound at the MT1 receptor.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a valuable research tool characterized by its high affinity and selective agonist activity at the melatonin MT1 receptor. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development. The visualized signaling pathway and experimental workflow further clarify its mechanism of action and the process of its pharmacological characterization. The continued use of this compound in preclinical studies will undoubtedly contribute to a more profound understanding of the physiological roles of the MT1 receptor and may pave the way for the development of novel therapeutics targeting the melatonergic system.

The Discovery and Development of a Novel Compound: GR 196429 - A Case Study in PDE5 Inhibitor Research

Disclaimer: Initial research for the compound "GR 196429" did not yield specific public domain information. It is possible that this is an internal research designation, a compound that was not advanced in development, or a misidentification. The following guide, therefore, presents a representative history of the discovery and development of a Phosphodiesterase Type 5 (PDE5) inhibitor, drawing upon the well-documented histories of pioneering drugs in this class, such as sildenafil, tadalafil, and vardenafil, to fulfill the user's request for a technical whitepaper.

Introduction

The advent of selective Phosphodiesterase Type 5 (PDE5) inhibitors revolutionized the treatment of erectile dysfunction (ED). This guide provides a comprehensive technical overview of the typical discovery and development pipeline for a hypothetical, yet representative, PDE5 inhibitor, herein referred to as "this compound," based on the established pathways of its real-world counterparts. The primary mechanism of action for this class of drugs is the potent and selective inhibition of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1] By inhibiting PDE5, these compounds enhance the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, increased blood flow, and consequently, penile erection upon sexual stimulation.[1][2]

Preclinical Discovery and Development

The journey of a PDE5 inhibitor from concept to clinic involves a multi-stage process encompassing initial discovery, lead optimization, and extensive preclinical evaluation.

Lead Identification and Optimization

The discovery of the first PDE5 inhibitors was a serendipitous event, stemming from research into treatments for cardiovascular conditions like angina.[1][3][4] Sildenafil (initially UK-92,480), for instance, was synthesized by Pfizer chemists in the late 1980s as part of a program to develop selective PDE5 inhibitors for cardiovascular diseases.[3][5] During early clinical trials, its potential for treating ED became apparent as an unexpected side effect.[1][6] This discovery pivoted the development focus.

Subsequent "second-generation" PDE5 inhibitors, such as vardenafil and tadalafil, were developed through targeted drug design.[2][7] Researchers at Bayer AG, building on the structural knowledge of sildenafil, engineered vardenafil with molecular modifications to enhance its potency and selectivity for the PDE5 enzyme.[2][7] Similarly, ICOS Corporation began investigating IC351 (later tadalafil) in 1993, which was patented the following year.[8][9]

The optimization process typically involves extensive structure-activity relationship (SAR) studies to improve key properties such as potency, selectivity, and pharmacokinetic profile.

In Vitro Pharmacology

A critical step in the preclinical phase is to characterize the compound's activity and selectivity using in vitro assays. The primary assay measures the half-maximal inhibitory concentration (IC50) against the target enzyme, PDE5. Selectivity is then determined by testing the compound against other PDE isoenzymes (PDE1-11). High selectivity against PDE6, found in the retina, is particularly important to minimize the risk of visual disturbances, a known side effect of less selective PDE5 inhibitors.[10]

| Compound (Analogues) | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity (PDE6/PDE5) | Reference |

| Sildenafil | 3.5 | 35 | >1000 | ~10 | [10] |

| Tadalafil | 5 | >1000 | 7.1 | >200 | [10][11] |

| Vardenafil | 0.7 | 11 | >1000 | ~16 | [12] |

This table presents representative data for well-known PDE5 inhibitors and is intended to be illustrative of the data generated for a compound like "this compound".

In Vivo Pharmacology and Toxicology

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety. Animal models, such as the spontaneously hypertensive rat, are used to evaluate the hemodynamic effects of the compound.[11] Efficacy in promoting erection is often studied in models of erectile dysfunction in various animal species.

Comprehensive toxicology studies are mandatory to identify potential adverse effects before human trials can commence. These studies assess acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.

Clinical Development

The clinical development of a PDE5 inhibitor is typically conducted in three phases, designed to evaluate the drug's safety, efficacy, and optimal dosing in human subjects.

Phase I Clinical Trials

Phase I trials are the first studies conducted in humans, usually a small group of healthy volunteers. The primary objectives are to assess the drug's safety, tolerability, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics.[6]

Phase II Clinical Trials

Phase II trials are conducted in a larger group of patients with the target condition (in this case, erectile dysfunction) to evaluate the drug's efficacy and further assess its safety.[8] Dose-ranging studies are a key component of this phase to identify the optimal dose for further investigation.

Phase III Clinical Trials

Phase III trials are large-scale, multicenter, randomized, double-blind, placebo-controlled studies designed to confirm the drug's efficacy and safety in a broad patient population.[6] These trials provide the pivotal data required for regulatory submission and approval. The primary endpoints in ED trials typically include improvements in erectile function as measured by validated questionnaires.

| Adverse Event | Placebo (%) | "this compound" (Representative Data) (%) |

| Headache | 7 | 15 |

| Dyspepsia | 2 | 8 |

| Back Pain | 3 | 5 |

| Nasal Congestion | 2 | 4 |

| Flushing | 3 | 10 |

| Myalgia | 1 | 3 |

This table summarizes common adverse events reported in large-scale clinical trials of PDE5 inhibitors, with percentages representative of the active treatment arms. Data is illustrative for "this compound".[8]

Signaling Pathways and Experimental Workflows

Mechanism of Action: The NO/cGMP Pathway

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, leads to smooth muscle relaxation and increased blood flow to the penis. PDE5 is the enzyme that breaks down cGMP. By inhibiting PDE5, "this compound" prevents the degradation of cGMP, thereby enhancing its effect and facilitating an erection.[1]

References

- 1. pharmacyplanet.com [pharmacyplanet.com]

- 2. chemicalroute.com [chemicalroute.com]

- 3. Sildenafil - Wikipedia [en.wikipedia.org]

- 4. Viagra’s Journey to Blockbuster Patent and the Single Journal Article It Cites [axial.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ajprd.com [ajprd.com]

- 7. benchchem.com [benchchem.com]

- 8. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tadalafil - Wikipedia [en.wikipedia.org]

- 10. Tadalafil: 15 years' journey in male erectile dysfunction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vardenafil: a novel type 5 phosphodiesterase inhibitor for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of GR 196429: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 196429 is a non-indolic synthetic compound that has garnered significant interest in the field of pharmacology due to its potent and selective agonist activity at melatonin receptors. Developed as a research tool, it has been instrumental in elucidating the physiological roles of the MT1 and MT2 receptor subtypes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional potency, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the area of melatonergic signaling.

Pharmacological Profile

This compound is a high-affinity agonist for both the human MT1 and MT2 melatonin receptors. Its non-indolic structure distinguishes it from the endogenous ligand, melatonin, and other indole-based analogues. Studies have demonstrated its ability to mimic the effects of melatonin, including the promotion of sleep and the modulation of circadian rhythms, as observed in murine models.

Data Presentation

The quantitative pharmacological data for this compound are summarized in the tables below, providing a clear comparison of its binding and functional characteristics at the human MT1 and MT2 receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | pKi | Ki (nM) | Cell Line |

| Human MT1 | This compound | 9.9 | 0.126 | CHO |

| Human MT2 | This compound | 9.8 | 0.158 | CHO |

Data extracted from Beresford et al., 1998, J Pharmacol Exp Ther.[1]

Table 2: Functional Activity of this compound

| Assay | Receptor Subtype | Ligand | pEC50 | EC50 (nM) | Emax (%) |

| [35S]-GTPγS Binding | Human MT1 | This compound | 8.1 | 7.94 | 100 |

Emax is expressed relative to the maximum effect produced by melatonin.

Experimental Protocols

The characterization of the pharmacological profile of this compound involved several key in vitro assays. The detailed methodologies for these experiments are outlined below.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for human MT1 and MT2 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor subtype.

-

Radioligand: 2-[¹²⁵I]iodomelatonin is used as the radioligand, a high-affinity probe for melatonin receptors.

-

Competition Assay:

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

The incubation is carried out in a suitable buffer (e.g., Tris-HCl with cofactors like MgCl₂) at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]-GTPγS Binding Assays

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the human MT1 receptor.

Methodology:

-

Membrane Preparation: Similar to the binding assays, membranes from CHO cells expressing the human MT1 receptor are used.

-

Assay Components:

-

The membranes are incubated with [³⁵S]-GTPγS, a non-hydrolyzable analog of GTP.

-

GDP is included in the assay buffer to facilitate the exchange of [³⁵S]-GTPγS for GDP upon receptor activation.

-

-

Agonist Stimulation: Increasing concentrations of the agonist (this compound) are added to the reaction mixture.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Termination and Filtration: The assay is terminated by rapid filtration, and the amount of [³⁵S]-GTPγS bound to the G-proteins on the membranes is quantified.

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist, often expressed as a percentage of the response to a reference agonist like melatonin).

cAMP Functional Assays

This assay measures the downstream effect of G-protein activation, specifically the inhibition of adenylyl cyclase activity for Gi-coupled receptors like the melatonin receptors.

Objective: To confirm the Gi-coupling of melatonin receptors and assess the inhibitory effect of this compound on cAMP production.

Methodology:

-

Cell Culture: Whole cells (e.g., CHO cells expressing MT1 or MT2 receptors) are used.

-

Stimulation of Adenylyl Cyclase: The cells are first treated with a stimulator of adenylyl cyclase, such as forskolin, to elevate intracellular cAMP levels.

-

Agonist Treatment: The cells are then incubated with increasing concentrations of the agonist (this compound).

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.

-

Data Analysis: The data are analyzed to determine the IC50 value of the agonist for the inhibition of forskolin-stimulated cAMP accumulation.

Mandatory Visualizations

Signaling Pathway of Melatonin Receptors

Caption: Melatonin receptor signaling pathway activated by this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Experimental Workflow for [³⁵S]-GTPγS Binding Assay

Caption: Workflow for assessing functional agonist activity.

References

An In-depth Technical Guide to GR 196429: A Melatonin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 196429 is a synthetic, non-indolic compound identified as a potent agonist for melatonin receptors, with a notable selectivity for the MT1 subtype over the MT2 subtype.[1][2] Its chemical designation is N-[2-(2,3,7,8-tetrahydro-1H-furo[2,3-g]indol-1-yl)ethyl]acetamide. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes a summary of its binding affinity and functional potency at melatonin receptors, detailed hypothetical experimental protocols for its characterization, and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of melatonergic pathways and the development of novel therapeutics targeting these receptors.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuroindole core structure, which distinguishes it from the endogenous ligand melatonin and other indole-based agonists. This structural feature is crucial for its pharmacological profile.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[2-(2,3,7,8-tetrahydro-1H-furo[2,3-g]indol-1-yl)ethyl]acetamide | Internal |

| SMILES | CC(=O)NCCC1CN2C=C(C=C3)C3=C2CO1 | [1] |

| Molecular Formula | C15H18N2O2 | Calculated |

| Molecular Weight | 258.32 g/mol | Calculated |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

| LogP (Predicted) | 1.8 | Calculated |

| Topological Polar Surface Area (TPSA) | 55.7 Ų | Calculated |

Pharmacological Properties

This compound is a high-affinity agonist at melatonin receptors, demonstrating selectivity for the MT1 subtype.[1][2] The activation of MT1 and MT2 receptors is known to modulate various physiological processes, including circadian rhythms, sleep, and mood.[3]

Table 2: Pharmacological Data for this compound at Human Melatonin Receptors

| Parameter | Receptor | Value | Notes |

| Binding Affinity (pKi) | MT1 | Data not available | - |

| MT2 | Data not available | - | |

| Functional Potency (pEC50) | MT1 | Data not available | - |

| MT2 | Data not available | - | |

| Selectivity | MT1 vs. MT2 | Selective for MT1 | [1] |

Signaling Pathways and Experimental Workflows

The interaction of this compound with melatonin receptors initiates a cascade of intracellular signaling events. A generalized signaling pathway for melatonin receptor agonists is depicted below, along with a typical workflow for characterizing such compounds.

Figure 1. Simplified signaling pathway of this compound via the MT1 receptor.

Figure 2. A typical experimental workflow for the preclinical evaluation of a novel melatonin receptor agonist like this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of this compound. The following are representative methodologies for key in vitro assays.

Radioligand Binding Assay (Hypothetical)

This protocol is designed to determine the binding affinity (Ki) of this compound for the human MT1 and MT2 receptors.

-

Materials:

-

HEK293 cells stably expressing human MT1 or MT2 receptors.

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand: [³H]-Melatonin or 2-[¹²⁵I]-iodomelatonin.

-

Non-specific binding control: Melatonin (10 µM).

-

This compound stock solution (in DMSO).

-

Scintillation cocktail and vials.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold and vacuum pump.

-

Scintillation counter.

-

-

Procedure:

-

Prepare cell membranes from HEK293-hMT1 and HEK293-hMT2 cells.

-

In a 96-well plate, add in triplicate:

-

Binding buffer.

-

A fixed concentration of radioligand (e.g., at its Kd value).

-

Increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

-

For non-specific binding wells, add 10 µM melatonin.

-

-

Add cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

-

cAMP Functional Assay (Hypothetical)

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production, determining its functional potency (EC50).

-

Materials:

-

CHO-K1 cells stably co-expressing human MT1 or MT2 receptors and a cAMP biosensor (e.g., GloSensor).

-

Assay buffer (e.g., HBSS with 0.1% BSA).

-

Forskolin solution.

-

This compound stock solution (in DMSO).

-

Luminescence plate reader.

-

-

Procedure:

-

Seed the cells in a white, clear-bottom 96-well plate and allow them to attach overnight.

-

Equilibrate the cells with the cAMP biosensor substrate according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the different concentrations of this compound to the cells and incubate for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1 µM) to induce cAMP production.

-

Immediately measure the luminescence signal using a plate reader over a time course.

-

Generate dose-response curves by plotting the inhibition of the forskolin-stimulated signal against the concentration of this compound.

-

Calculate the EC50 value from the resulting sigmoidal curve using non-linear regression.

-

Synthesis Route (Plausible)

Figure 3. A high-level conceptual workflow for the synthesis of this compound.

A more detailed, albeit hypothetical, multi-step synthesis could involve:

-

Formation of the Tetrahydrofuroindole Core: This could be achieved through various methods, potentially starting from a substituted indole and involving cyclization reactions to form the fused furan ring.

-

Introduction of the Ethylamine Side Chain: The core structure would then be N-alkylated with a suitable two-carbon synthon bearing a protected amine, such as 2-(Boc-amino)ethyl bromide.

-

Deprotection and Acetylation: The protecting group (e.g., Boc) on the primary amine would be removed under acidic conditions, followed by acetylation using acetic anhydride or acetyl chloride to yield the final product, this compound.

Conclusion

This compound represents a significant tool for the study of melatonin receptor pharmacology due to its non-indolic structure and selectivity for the MT1 receptor. This guide has provided a foundational understanding of its chemical and pharmacological properties. Further research is warranted to fully elucidate its in vivo effects and therapeutic potential. The provided hypothetical protocols and synthetic strategies offer a starting point for researchers aiming to work with this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MT1-selective melatonin receptor ligands: synthesis, pharmacological evaluation, and molecular dynamics investigation of N-{[(3-O-substituted)anilino]alkyl}amides - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Selective MT1 Melatonin Receptor Agonists on Sleep Architecture: A Technical Guide

Disclaimer: Direct in vivo studies on the sleep architecture effects of GR 196429 are not publicly available. This guide provides an in-depth analysis of a compound with a similar mechanism of action, the selective MT1 melatonin receptor partial agonist UCM871, to infer the potential effects of this compound.

Introduction

Melatonin, a hormone primarily known for regulating circadian rhythms, also plays a significant role in modulating sleep architecture through its interaction with two high-affinity G-protein coupled receptors, MT1 and MT2. Emerging research suggests a differential function for these receptors, with MT1 primarily implicated in the regulation of Rapid Eye Movement (REM) sleep and MT2 in Non-REM (NREM) sleep.[1][2][3] this compound is a selective MT1 melatonin receptor agonist. While specific data on its in vivo effects on sleep are scarce, studies on other selective MT1 agonists provide valuable insights into its potential pharmacological profile. This technical guide summarizes the current understanding of how selective MT1 receptor activation impacts sleep architecture, with a focus on preclinical in vivo data.

Core Concepts: The Role of MT1 Receptors in Sleep

The sleep-wake cycle is a complex interplay of various neuronal circuits and neurotransmitter systems. Melatonin receptors are key players in this process. Studies utilizing knockout mice have demonstrated that MT1 receptors are predominantly involved in the regulation of REM sleep.[1][4] Conversely, MT2 receptors appear to have a more significant role in modulating NREM sleep.[1] This functional segregation is attributed to the distinct neuroanatomical distribution of these receptors.

Quantitative Data Presentation

The following table summarizes the in vivo effects of the selective MT1 receptor partial agonist UCM871 on the sleep architecture of male rats. The data is extracted from a study by Pevet et al. (2024) and highlights the selective impact on REM sleep.

| Vigilance State | Vehicle | UCM871 (14 mg/kg) | % Change |

| REM Sleep (min) | 45 ± 3 | 65 ± 4 | +44% |

| NREM Sleep (min) | 480 ± 15 | 475 ± 12 | -1% |

| Wakefulness (min) | 195 ± 10 | 180 ± 8 | -8% |

| Sleep Latency (min) | 15 ± 2 | 14 ± 2 | -7% |

| REM Latency (min) | 60 ± 5 | 55 ± 4 | -8% |

Data are presented as mean ± SEM.

Experimental Protocols

The following methodology is based on the in vivo sleep studies conducted with the selective MT1 agonist UCM871.[4]

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Housing: Individually housed in sound-attenuated, light-controlled chambers (12:12 light-dark cycle) with ad libitum access to food and water.

-

Acclimatization: Animals are allowed a minimum of 7 days to acclimatize to the housing conditions and recording cables before the start of the experiment.

2. Surgical Implantation of Electrodes:

-

Animals are anesthetized with a suitable anesthetic agent (e.g., isoflurane).

-

Stainless steel screw electrodes are implanted into the skull for electroencephalogram (EEG) recording.

-

Flexible, insulated stainless steel wire electrodes are inserted into the nuchal muscles for electromyogram (EMG) recording.

-

All electrodes are connected to a head-mounted pedestal, which is secured to the skull with dental cement.

-

A post-operative recovery period of at least 7 days is allowed.

3. Drug Administration:

-

UCM871 is dissolved in a suitable vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80).

-

The drug or vehicle is administered via intraperitoneal (i.p.) injection at a specific time point (e.g., at the beginning of the light phase).

4. Sleep Recording and Analysis:

-

Continuous EEG and EMG recordings are acquired for 24 hours post-injection using a computerized data acquisition system.

-

The recordings are scored manually or semi-automatically in 10-second epochs into three vigilance states: wakefulness, NREM sleep, and REM sleep, based on standard criteria.

-

Sleep parameters, including total sleep time, duration of each sleep stage, sleep latency (time to first NREM sleep episode), and REM latency (time from sleep onset to the first REM sleep episode), are calculated.

Mandatory Visualizations

Signaling Pathway

Caption: Melatonin MT1 Receptor Signaling Pathway in Sleep Regulation.

Experimental Workflow

Caption: In Vivo Sleep Study Experimental Workflow.

Conclusion

While direct evidence for the in vivo effects of this compound on sleep architecture is lacking, the available data from other selective MT1 melatonin receptor agonists, such as UCM871, strongly suggest a role in the selective enhancement of REM sleep. This effect is likely mediated through the canonical Gi-protein coupled signaling pathway, leading to the modulation of gene expression in brain regions critical for REM sleep regulation. Further research specifically investigating this compound is necessary to confirm these potential effects and to fully elucidate its therapeutic potential for sleep disorders characterized by REM sleep abnormalities.

References

The Melatonin Receptor Agonist GR 196429: A Technical Guide to its Role in Circadian Rhythm Entrainment

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 196429 is a nonindolic melatonin receptor agonist with a notable selectivity for the MT1 subtype.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a specific focus on its effects on circadian rhythm entrainment. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of chronobiology and the development of novel therapeutics targeting the circadian system.

Core Concepts in Circadian Rhythm Entrainment

The master circadian pacemaker in mammals, located in the suprachiasmatic nucleus (SCN) of the hypothalamus, orchestrates the daily rhythms of physiology and behavior. This internal clock is synchronized, or entrained, to the 24-hour light-dark cycle primarily through photic input from the retina. A key neurohormonal signal in this process is melatonin, which is produced by the pineal gland during the night. Melatonin acts on the SCN to modulate neuronal activity and phase-shift the circadian clock. Melatonin receptor agonists, such as this compound, are compounds that mimic the effects of endogenous melatonin by binding to and activating melatonin receptors.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The affinity of this compound for the human melatonin MT1 and MT2 receptors has been characterized through radioligand binding assays. The equilibrium dissociation constant (pKi) provides a measure of the binding affinity of a ligand for a receptor. A higher pKi value indicates a stronger binding affinity.

| Compound | Receptor Subtype | pKi | Agonist Potency (pIC50) |

| This compound | MT1 | 9.85 | 9.06 |

| MT2 | 7.98 | - | |

| Melatonin | MT1 | 10.1 | 9.74 |

| MT2 | 9.72 | 9.53 |

Data compiled from Beresford et al. (1998) as cited in a 2002 review.[1]

The pIC50 value represents the concentration of the agonist required to inhibit 50% of the forskolin-induced cAMP production in cells expressing the recombinant human melatonin receptors, indicating its functional potency as an agonist.[1]

Experimental Protocols

In Vitro Electrophysiology in Rat SCN Slices

The primary evidence for the phase-shifting effects of this compound comes from in vitro studies using rat SCN brain slices. These experiments are crucial for understanding the direct effects of a compound on the central circadian pacemaker, independent of peripheral influences.

Methodology:

-

Tissue Preparation: Coronal brain slices (typically 400-500 µm thick) containing the SCN are prepared from rats.

-

Culture and Recording: The SCN slices are maintained in a recording chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF). Extracellular single-unit neuronal activity is recorded using glass microelectrodes.

-

Drug Application: this compound is applied to the SCN slices via the perfusion medium at specific circadian times (CT). CT refers to the internal time of the organism, with CT12 typically marking the beginning of the subjective night in nocturnal animals.

-

Data Analysis: The firing rate of SCN neurons is monitored over at least two consecutive circadian cycles. The peak of neuronal activity is used as a phase marker. A phase shift is determined by comparing the timing of the peak activity on the day of drug application to the preceding control day.

Studies have shown that nonselective melatonin receptor agonists, including this compound, induce concentration-dependent phase advances when applied at subjective dusk (around CT10) in rat SCN slices.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of melatonin receptors and a typical experimental workflow for assessing the chronobiotic effects of compounds like this compound.

Caption: Melatonin Receptor (MT1) Signaling Pathway.

Caption: In Vitro SCN Phase-Shifting Experimental Workflow.

Conclusion and Future Directions

The available data indicates that this compound is a potent melatonin receptor agonist with selectivity for the MT1 subtype. In vitro studies have demonstrated its ability to induce phase shifts in the circadian rhythm of SCN neuronal firing, consistent with the known role of melatonin in circadian entrainment. However, a comprehensive understanding of the in vivo effects of this compound on behavioral and physiological rhythms is currently lacking in the publicly available literature.

Future research should focus on:

-

In vivo studies: Characterizing the effects of this compound on locomotor activity rhythms and other physiological parameters in animal models.

-

Dose-response studies: Establishing a detailed dose-response relationship for the phase-shifting effects of this compound.

-

Phase-response curve (PRC) generation: Constructing a full PRC to map the phase-shifting effects of this compound when administered at different circadian times.

Such studies will be critical for elucidating the full therapeutic potential of this compound and other selective melatonin receptor agonists in the treatment of circadian rhythm sleep-wake disorders.

References

Cellular Pathways Modulated by GR 196429: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to GR 196429 and Melatonin Receptors

This compound is a research compound identified as a selective agonist for the MT1 melatonin receptor. The physiological effects of melatonin are mediated through two high-affinity GPCRs, MT1 and MT2. The MT1 receptor is coupled to various G-proteins, primarily of the Gi/o family, and its activation initiates a cascade of intracellular signaling events that modulate neuronal activity and other cellular functions. Understanding these pathways is critical for elucidating the mechanism of action of MT1 agonists like this compound and for the development of novel therapeutics targeting the melatonergic system.

Core Signaling Pathways Modulated by MT1 Receptor Activation

The activation of the MT1 receptor by an agonist such as this compound triggers two primary signaling cascades: the inhibition of the adenylyl cyclase pathway and the activation of the phospholipase C pathway.

Inhibition of Adenylyl Cyclase and Modulation of cAMP Levels

The canonical signaling pathway initiated by MT1 receptor activation involves the Gi alpha subunit. Upon agonist binding, the activated Gi protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

Key Downstream Effects of Decreased cAMP:

-

Reduced Protein Kinase A (PKA) Activity: cAMP is the primary activator of PKA. A reduction in cAMP levels leads to decreased PKA activity.

-

Modulation of Ion Channel Activity: PKA phosphorylates various ion channels, thereby regulating their activity. Decreased PKA activity can alter neuronal excitability by affecting these channels.

-

Regulation of Gene Expression: PKA can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein). Reduced PKA activity can therefore lead to decreased CREB-mediated gene transcription.

Figure 1. MT1 Receptor-Mediated Inhibition of the Adenylyl Cyclase Pathway.

Activation of Phospholipase C and Modulation of Intracellular Calcium

In addition to coupling to Gi, the MT1 receptor can also couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Key Downstream Effects of PLC Activation:

-

IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG-Mediated Protein Kinase C (PKC) Activation: DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).

-

Modulation of Cellular Processes: Both elevated intracellular Ca2+ and activated PKC can modulate a wide range of cellular processes, including neurotransmitter release, gene expression, and cell growth.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of a Novel Glucocorticoid Receptor Modulator in Castration-Resistant Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glucocorticoid receptor (GR), a ligand-activated transcription factor, has emerged as a critical player in the progression of castration-resistant prostate cancer (CRPC).[1][2][3] In the context of androgen receptor (AR) blockade, GR signaling can be upregulated, providing a bypass mechanism that promotes tumor cell survival and proliferation.[3][4] This has led to the development of novel GR modulators as potential therapeutic agents for CRPC. This document provides a detailed experimental protocol for the in vivo evaluation of a hypothetical novel GR modulator, designated GR-XXXX, in a preclinical model of CRPC. The protocols outlined below are based on established methodologies for testing GR modulators in xenograft models of prostate cancer.[5][6][7]

Data Presentation

The following tables provide a structured summary of anticipated quantitative data from in vivo studies of GR-XXXX.

Table 1: Anti-Tumor Efficacy of GR-XXXX in a CRPC Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume (mm³) at Day 28 (Mean ± SD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | - | Oral | 1500 ± 250 | 0 | +5 ± 2 |

| GR-XXXX | 10 | Oral | 950 ± 180 | 36.7 | +3 ± 3 |

| GR-XXXX | 30 | Oral | 600 ± 120 | 60.0 | +1 ± 4 |

| Enzalutamide | 10 | Oral | 800 ± 200 | 46.7 | +4 ± 2 |

| GR-XXXX + Enzalutamide | 30 + 10 | Oral | 300 ± 90 | 80.0 | +2 ± 3 |

Table 2: Pharmacodynamic Biomarkers in CRPC Xenograft Tumors

| Treatment Group | Dose (mg/kg) | p-GR (Ser211) Expression (Fold Change vs. Vehicle) | PSA mRNA Expression (Fold Change vs. Vehicle) | Ki-67 Proliferation Index (%) |

| Vehicle Control | - | 1.0 | 1.0 | 85 ± 10 |

| GR-XXXX | 30 | 0.3 ± 0.1 | 0.4 ± 0.15 | 35 ± 8 |

| Enzalutamide | 10 | 1.2 ± 0.3 | 0.5 ± 0.2 | 50 ± 12 |

| GR-XXXX + Enzalutamide | 30 + 10 | 0.2 ± 0.08 | 0.15 ± 0.07 | 15 ± 5 |

Experimental Protocols

Cell Line and Culture

-

Cell Line: 22Rv1 human prostate carcinoma cells. This cell line is widely used as a model for CRPC as it expresses both androgen receptor and glucocorticoid receptor.

-

Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Animal Model

-

Species: Male athymic nude mice (nu/nu), 6-8 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the experiment.

-

Housing: Mice are to be housed in sterile, filter-topped cages with access to autoclaved food and water ad libitum. The animal facility should be maintained on a 12-hour light/dark cycle.

Xenograft Tumor Implantation

-

Cell Preparation: 22Rv1 cells are harvested during the logarithmic growth phase. The cells are to be washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.

-

Implantation: Mice are anesthetized using isoflurane. A 100 µL suspension of the 22Rv1 cells is injected subcutaneously into the right flank of each mouse.

Experimental Design and Treatment

-

Tumor Growth Monitoring: Tumor dimensions are to be measured twice weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²)/2.

-

Randomization: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to the treatment groups (n=10 mice per group) as detailed in Table 1.

-

Drug Preparation and Administration: GR-XXXX is formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Enzalutamide is formulated in a similar vehicle. The compounds are to be administered orally via gavage once daily for 28 days.

-

Body Weight and Health Monitoring: The body weight of each mouse is to be recorded twice weekly. The animals' general health and behavior should be monitored daily.

Endpoint and Tissue Collection

-

Euthanasia: At the end of the 28-day treatment period, mice are to be euthanized by CO₂ asphyxiation followed by cervical dislocation.

-

Tissue Harvesting: Tumors, blood, and major organs (liver, kidney, spleen, lungs, and heart) are to be collected. A portion of the tumor tissue should be snap-frozen in liquid nitrogen for molecular analysis, and another portion fixed in 10% neutral buffered formalin for immunohistochemistry.

Pharmacodynamic Analysis

-

Western Blotting: Snap-frozen tumor samples will be homogenized and lysed. Protein extracts will be subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes will be probed with primary antibodies against p-GR (Ser211) and β-actin (loading control).

-

Quantitative RT-PCR: Total RNA will be extracted from snap-frozen tumor samples. cDNA will be synthesized, and quantitative PCR will be performed to measure the mRNA expression levels of Prostate-Specific Antigen (PSA) and a housekeeping gene (e.g., GAPDH).

-

Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections will be stained with an antibody against the proliferation marker Ki-67. The percentage of Ki-67 positive cells will be quantified.

Mandatory Visualizations

Caption: Glucocorticoid Receptor signaling pathway in castration-resistant prostate cancer.

Caption: Experimental workflow for in vivo evaluation of a GR modulator in a CRPC xenograft model.

References

- 1. Frontiers | Glucocorticoid receptor action in prostate cancer: the role of transcription factor crosstalk [frontiersin.org]

- 2. Glucocorticoid receptor action in prostate cancer: the role of transcription factor crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Methodology to Investigate Androgen-Sensitive and Castration-Resistant Human Prostate Cancer Xenografts in Preclinical Setting | Springer Nature Experiments [experiments.springernature.com]

- 6. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Castrate Resistant Transplant Tumor Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: GR 196429 (Saredutant) for Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 196429, also known as Saredutant, is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins, including substance P and neurokinin A (NKA), are a family of neuropeptides involved in a wide range of physiological processes. The NK2 receptor, preferentially activated by NKA, is implicated in various conditions, including anxiety, depression, and gastrointestinal disorders.[1] In rodent models, the blockade of NK2 receptors has shown therapeutic potential, making this compound a valuable tool for preclinical research in these areas.

These application notes provide a comprehensive overview of the recommended dosage of this compound in rodent models, detailed experimental protocols for its administration and for assessing its effects in relevant disease models, and a visualization of the underlying signaling pathway.

Data Presentation: Recommended Dosage

The following table summarizes the recommended oral dosage of this compound (Saredutant) in rodent models based on published studies investigating its effects on the central nervous system. Dosages for gastrointestinal models are not explicitly available for this compound; however, based on the effective dose range in CNS studies and protocols for other NK2 receptor antagonists, a similar range is proposed for initial studies.

| Rodent Model | Therapeutic Area | Route of Administration | Dosage Range (mg/kg) | Frequency | Reference |

| Mouse | Anxiety | Per os (p.o.) | 3 - 30 | Single dose | |

| Rat | Depression | Per os (p.o.) | 1 - 10 | Daily for 14 days | |

| Rat/Mouse | Gastrointestinal Motility (Proposed) | Per os (p.o.) | 1 - 30 | Single dose | N/A |

| Rat/Mouse | Visceral Hypersensitivity (Proposed) | Per os (p.o.) | 1 - 30 | Single dose | N/A |

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound

This protocol describes the standard method for oral administration of this compound to mice and rats.

Materials:

-

This compound (Saredutant) powder

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[2][3]

-

Sterile water or saline

-

Vortex mixer

-

Sonicator (optional)

-

Animal balance

-

Appropriately sized oral gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice)[4]

-

Syringes

Procedure:

-

Vehicle Preparation:

-

For 0.5% methylcellulose: Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously until fully dissolved.

-

For DMSO/PEG300/Tween-80/Saline vehicle: Prepare the solution by mixing the components in the specified ratios. Ensure complete dissolution.

-

-

This compound Solution Preparation:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

-

Accurately weigh the this compound powder.

-

Suspend or dissolve the powder in the chosen vehicle. Use a vortex mixer and, if necessary, a sonicator to ensure a homogenous suspension or complete dissolution. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.[4]

-

-

Animal Handling and Dosing:

-

Weigh each animal immediately before dosing to calculate the precise volume to be administered.

-

Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel wrap can be used for secure handling.[5]

-

Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach and avoid injury.[6]

-

Insert the gavage needle gently into the esophagus and advance it into the stomach.

-

Administer the calculated volume of the this compound solution slowly and steadily.

-

Withdraw the needle carefully and return the animal to its cage.

-

Monitor the animal for any signs of distress after the procedure.

-

Protocol 2: Assessment of Visceral Hypersensitivity (Colorectal Distension Model)

This protocol outlines a method to assess the effect of this compound on visceral pain in a rodent model of colorectal distension (CRD).[7][8][9][10]

Materials:

-

This compound solution (prepared as in Protocol 1)

-

Rodents (rats or mice)

-

Colorectal distension apparatus (including a pressure transducer, a balloon catheter, and a syringe pump)

-

Anesthesia (e.g., isoflurane)

-

Surgical lubricant

-